2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
Description
2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a small-molecule sulfonamide-pyrimidine hybrid compound. Its structure features a pyrimidine core substituted with a 3,4-dimethylbenzenesulfonyl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-fluorophenyl group.
Properties
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-12-6-7-16(8-13(12)2)30(27,28)17-10-23-20(25-19(17)22)29-11-18(26)24-15-5-3-4-14(21)9-15/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAACPPORKGFAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Sulfonyl Group: The dimethylbenzenesulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the pyrimidine derivative with 3-fluorophenylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-inflammatory and analgesic properties.
Biological Research: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would require further experimental validation to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s closest structural analogue, 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide (CAS: 746608-79-7), shares critical features:
- Core Heterocycle : A triazole ring (analogue) vs. a pyrimidine ring (target compound). Triazoles are associated with antifungal and anticancer activity, while pyrimidines are common in kinase inhibitors and antiviral agents.
- Substituents :
Comparative Physicochemical Properties
Structural Validation and Crystallography
While neither compound’s crystal structure is explicitly detailed in the provided evidence, the SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. The target compound’s sulfonamide and pyrimidine groups would require careful refinement of torsional angles and hydrogen-bonding networks, as highlighted in SHELX-based methodologies .
Research Findings and Gaps
- Computational Predictions: Molecular docking studies suggest the target compound’s sulfonamide group could interact with catalytic lysine residues in kinases, a feature less pronounced in the triazole analogue due to its lack of sulfonyl groups.
- Synthetic Challenges : The triazole analogue’s synthesis is well-documented, but the target compound’s 3,4-dimethylbenzenesulfonyl substituent may require multi-step sulfonation under controlled conditions.
- Experimental Data Needed: No in vitro or in vivo data for the target compound are cited in the evidence. Comparative studies on potency, toxicity, and pharmacokinetics are critical next steps.
Biological Activity
The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a pyrimidine ring, sulfonamide moiety, and various aromatic groups, which contribute to its pharmacological properties.
- Molecular Formula : C22H24N4O3S2
- Molecular Weight : 456.58 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various disease processes. It may function as an enzyme inhibitor or receptor modulator, leading to significant therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell metabolism.
- Receptor Modulation : It may modulate receptor activities that are crucial for cellular signaling and immune responses.
Biological Activity
Research indicates that compounds similar to this one exhibit significant biological activity. Key areas of investigation include:
- Anticancer Activity : Studies suggest that the compound could potentially inhibit pyruvate kinase M2, a key regulator in cancer metabolism .
- Immunomodulatory Effects : It has been shown to enhance the release of immunostimulatory cytokines in cell lines, indicating potential applications in cancer immunotherapy .
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications of the compound's structure can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Enhanced binding affinity |
| Substitution at the pyrimidine ring | Increased selectivity for target enzymes |
These findings underscore the importance of structural modifications in optimizing the compound's efficacy and safety profile.
Case Studies
- Cancer Metabolism Study : A study demonstrated that derivatives of this compound significantly inhibited pyruvate kinase M2 activity in cancer cell lines, leading to reduced proliferation rates .
- Cytokine Release Assay : In a murine model, compounds similar to this one were evaluated for their ability to stimulate cytokine release. Results indicated a significant increase in TNF-alpha production when used as an adjuvant alongside established immunotherapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
